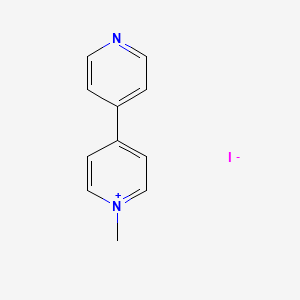

1-Methyl-4,4'-bipyridinium iodide

Description

BenchChem offers high-quality 1-Methyl-4,4'-bipyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4,4'-bipyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDHONWPYXLQDF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959647 | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-01-7 | |

| Record name | 1-Methyl-4,4′-bipyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bipyridinium, 1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-4,4'-bipyridinium iodide from 4,4'-bipyridine

This guide provides a comprehensive overview of the synthesis of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine. This compound serves as a crucial building block in materials science and a valuable precursor in various research applications, including the development of redox-active systems and novel molecular architectures. The strategic N-methylation of the bipyridine scaffold is a fundamental transformation, and understanding its nuances is critical for researchers, chemists, and professionals in drug development seeking to modulate molecular properties.

This document delves into the core principles of the synthesis, from the underlying reaction mechanism to a detailed, field-tested experimental protocol. It further covers essential characterization techniques, critical safety considerations, and the broader relevance of this compound and the N-methylation strategy in modern chemical and pharmaceutical science.

Mechanistic Rationale and Theoretical Framework

The synthesis of 1-Methyl-4,4'-bipyridinium iodide is achieved through the quaternization of 4,4'-bipyridine with methyl iodide. This transformation is a classic example of a nucleophilic substitution reaction.

The SN2 Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the lone pair of electrons on one of the nitrogen atoms of the 4,4'-bipyridine ring acts as the nucleophile. This nucleophilic nitrogen attacks the electrophilic methyl carbon of methyl iodide. The attack occurs from the backside relative to the leaving group (iodide), leading to an inversion of stereochemistry at the carbon atom, although this is not observable for a methyl group. The iodide ion is simultaneously displaced as the leaving group.

The resulting product is a quaternary ammonium salt, where the methylated nitrogen atom bears a formal positive charge, which is balanced by the iodide counter-ion.

Caption: SN2 mechanism for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.

Causality of Experimental Conditions

-

Choice of Solvent: The reaction is typically performed in a solvent of moderate polarity, such as dichloromethane (DCM). This choice is critical as the SN2 transition state is more polar than the reactants. A moderately polar solvent stabilizes this charged transition state, thereby increasing the reaction rate.[1][2] Highly polar protic solvents are generally avoided as they can solvate the nucleophile, reducing its reactivity.

-

Stoichiometry and Control of Selectivity: A key challenge in this synthesis is preventing the di-quaternization of both nitrogen atoms. To favor the formation of the mono-methylated product, an excess of 4,4'-bipyridine relative to methyl iodide is often used.[3][4] This statistical approach ensures that methyl iodide is more likely to encounter an unreacted 4,4'-bipyridine molecule than a mono-methylated one.

-

Temperature Profile: The reaction is often initiated at room temperature and then gently heated.[3][4] The initial phase at room temperature allows for controlled mixing and initiation of the reaction, while the subsequent heating to a moderate temperature (e.g., 53°C) provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe.[1][3]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for robust and reproducible synthesis.[3][4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4,4'-Bipyridine | C₁₀H₈N₂ | 156.18 | 553-26-4 |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |

Step-by-Step Synthesis Workflow

-

Preparation of Reactant Solutions:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.0 g (102 mmol) of 4,4'-bipyridine in 250 mL of dichloromethane (DCM).

-

In a separate dropping funnel, dilute 5.0 mL (80 mmol) of methyl iodide with 50 mL of DCM.

-

Scientist's Note: Preparing a dilute solution of methyl iodide allows for better control over its addition rate, which is crucial for managing the reaction exotherm and ensuring homogeneity.

-

-

Reaction Execution:

-

Place the flask containing the 4,4'-bipyridine solution in a water bath on a magnetic stir plate.

-

Add the diluted methyl iodide solution dropwise to the stirring 4,4'-bipyridine solution over a period of 1 hour at room temperature.

-

After the addition is complete, continue stirring at room temperature for an additional hour.

-

Scientist's Note: As the reaction proceeds, the product, being an ionic salt, will precipitate out of the non-polar DCM, appearing as a white or pale-yellow solid.

-

-

Heating and Reaction Completion:

-

Equip the flask with a reflux condenser.

-

Increase the temperature of the water bath to heat the reaction mixture to 53°C.

-

Maintain this temperature and continue stirring for 2 hours to ensure the reaction goes to completion.[3]

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Collect the solid precipitate by filtration, for instance, through a 0.45 μm microfiltration membrane or a Büchner funnel.

-

Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.

-

-

Purification by Recrystallization:

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Re-precipitate the purified product by slowly adding ethyl acetate until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

Scientist's Note: The choice of methanol and ethyl acetate for recrystallization is based on the high solubility of the ionic product in polar methanol and its poor solubility in less polar ethyl acetate. This differential solubility is key to effective purification.

-

Caption: Experimental workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.

Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step. The following data provides a benchmark for validation.

| Property | Description |

| Appearance | White to yellow crystalline solid.[1] |

| Molecular Formula | C₁₁H₁₁IN₂[3] |

| Molecular Weight | 298.12 g/mol .[3][5] |

| Melting Point | Approximately 240 °C.[6] |

| Solubility | Highly soluble in polar solvents like water and methanol.[1] |

Spectroscopic Analysis

-

¹H-NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is the most definitive tool for structural confirmation. The expected chemical shifts (δ) are:

-

δ 8.92 (d, J = 4.0 Hz, 2H): Protons ortho to the quaternized nitrogen.

-

δ 8.69 (d, J = 4.0 Hz, 2H): Protons on the non-methylated pyridine ring.

-

δ 8.35 (d, J = 8.0 Hz, 2H): Protons meta to the quaternized nitrogen.

-

δ 7.85 (d, J = 4.0 Hz, 2H): Protons on the non-methylated pyridine ring.

-

δ 4.46 (s, 3H): Protons of the methyl group.[4]

-

Analyst's Insight: The downfield shift of the protons on the methylated ring compared to the un-methylated ring is a direct consequence of the electron-withdrawing effect of the positively charged nitrogen.

-

-

¹³C-NMR Spectroscopy (100 MHz, D₂O):

-

Expected chemical shifts (δ) are approximately: 153.17, 150.04, 145.73, 142.35, 125.77, 122.48, and 48.10 ppm (methyl carbon).[4]

-

-

Mass Spectrometry (MS):

-

Analysis should show a peak for the cation (1-methyl-[4,4'-bipyridin]-1-ium) with an m/z value of approximately 171.[4]

-

Critical Safety and Handling Protocols

Methyl iodide is a highly toxic and carcinogenic substance and must be handled with extreme caution.

-

Engineering Controls: All manipulations involving methyl iodide must be performed exclusively within a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Methyl iodide should be stored in a cool, dry, well-ventilated area, away from light, heat, and incompatible materials such as strong oxidizing agents and bases.[7][8][10] The container must be tightly sealed.[8]

-

Spill and Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air and seek immediate medical attention. Have an emergency shower and eyewash station readily accessible.

-

Waste Disposal: All waste containing methyl iodide, including contaminated consumables and solvent washes, must be disposed of in a designated, sealed, and clearly labeled halogenated organic waste container in accordance with institutional and national regulations.

Relevance and Applications

The N-methylation of heterocyclic compounds is a cornerstone strategy in medicinal chemistry and materials science.

-

Drug Design and Development: Introducing a methyl group is a powerful tactic for lead optimization.[11] Methylation can significantly alter a molecule's physicochemical properties, including its size, lipophilicity, and conformation. This can improve metabolic stability, enhance binding affinity to biological targets, and modulate pharmacokinetic profiles.[11][12] While 1-Methyl-4,4'-bipyridinium iodide itself is not a therapeutic agent, the synthetic methodology is directly applicable to the development of novel drug candidates.

-

Materials Science: As a mono-quaternized bipyridine, this compound is a precursor to viologens and other redox-active materials. These materials are investigated for their electrochromic properties, making them suitable for applications in smart windows, displays, and electrochemical sensors.[1][3] The ability to precisely control the quaternization state of bipyridine units is essential for tuning the electronic properties of polymers and molecular switches.[13]

Conclusion

The synthesis of 1-Methyl-4,4'-bipyridinium iodide from 4,4'-bipyridine is a well-established and highly instructive procedure that highlights fundamental principles of organic chemistry, including reaction mechanism, selectivity control, and purification techniques. For researchers, a thorough understanding of the causality behind the experimental design—from solvent choice to temperature control—is paramount for achieving high yields and purity. The self-validating nature of the protocol, confirmed through rigorous spectroscopic analysis, ensures the reliability of the final product for downstream applications. Above all, a steadfast commitment to safety, particularly when handling hazardous reagents like methyl iodide, is indispensable for responsible scientific practice.

References

- EvitaChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide (EVT-406488).

- Vulcanchem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide - 38873-01-7.

- Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.

- ResearchGate. (n.d.). The platinum-methyl region in the 1 H NMR spectrum of 1 : 1 mixture of....

- Organic Syntheses. (n.d.). Methyl iodide.

- ECHEMI. (n.d.). 1-Methyl-4,4′-bipyridinium iodide.

- MDPI. (n.d.). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials.

- IUCr. (2025). 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate.

- CAS Common Chemistry. (n.d.). 1-Methyl-4,4′-bipyridinium iodide.

- PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide.

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- The Royal Society of Chemistry. (2021). Supporting Information.

- Fisher Scientific. (2010). Methyl iodide - SAFETY DATA SHEET.

- NJ.gov. (n.d.). HAZARD SUMMARY.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ResearchGate. (2025). Solvent effects on the rate of oxidative addition of methyl iodide to di(4-thiocresol)(2,2′-bipyridyl) platinum(II).

- IPI Global. (2022). Handling Methyl Iodide safely.

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.

Sources

- 1. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. fishersci.com [fishersci.com]

- 8. calibrechem.com [calibrechem.com]

- 9. nj.gov [nj.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Methyl-4,4'-bipyridinium Iodide

This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine. This compound serves as a crucial building block in the development of advanced materials, particularly in the fields of electronics, catalysis, and supramolecular chemistry.[1] Its unique electrochemical and optical characteristics stem from its molecular structure, which will be detailed herein.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this versatile chemical entity.

Molecular Structure and Identification

1-Methyl-4,4'-bipyridinium iodide is an organic salt consisting of a positively charged 1-methyl-4,4'-bipyridinium cation and an iodide anion. The quaternization of one of the nitrogen atoms in the 4,4'-bipyridine core significantly influences its electronic properties and reactivity.

Below is a diagram illustrating the molecular structure of 1-Methyl-4,4'-bipyridinium iodide.

Caption: Molecular Structure of 1-Methyl-4,4'-bipyridinium iodide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 38873-01-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁IN₂ | [2][3][4] |

| Molecular Weight | 298.12 g/mol | [2][3][4][5] |

| IUPAC Name | 1-methyl-4-(pyridin-4-yl)pyridin-1-ium iodide | [4][6] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | [2][3][4] |

| InChI | InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | [2][4][6] |

| InChIKey | FYDHONWPYXLQDF-UHFFFAOYSA-M | [2][4][6] |

Chemical Properties

Synthesis

The primary synthetic route to 1-Methyl-4,4'-bipyridinium iodide is the quaternization of 4,4'-bipyridine with methyl iodide.[2][3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen atom of the 4,4'-bipyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.[2]

Caption: General workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.

A typical experimental protocol involves dissolving 4,4'-bipyridine in a suitable solvent like dichloromethane (DCM), followed by the addition of methyl iodide.[3] The reaction mixture is often stirred at room temperature initially and then heated to ensure complete reaction.[3] The product, being a salt, precipitates out of the organic solvent and can be purified by filtration and recrystallization.[3]

Reactivity and Stability

1-Methyl-4,4'-bipyridinium iodide is a stable compound under normal laboratory conditions but is sensitive to strong oxidizing agents.[2] The pyridinium ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the quaternized nitrogen. The compound's primary reactivity revolves around its role as an electron acceptor in various chemical systems.[2] It can undergo redox reactions when interacting with reducing or oxidizing agents.[2]

Physical Properties

General Characteristics

Table 2: General Physical Properties

| Property | Description | Source |

| Appearance | White to yellow crystalline solid | [2] |

| Solubility | Highly soluble in polar solvents such as water and methanol. | [2] |

| Melting Point | Approximately 200 °C | [2] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique for confirming the structure of 1-Methyl-4,4'-bipyridinium iodide. The chemical shifts of the protons are influenced by the positive charge on the quaternized nitrogen atom, leading to a downfield shift of the aromatic protons.

Table 3: ¹H NMR Spectral Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 8.92 | d, J = 4.0 Hz | 2H | Aromatic Protons | [3][7] |

| 8.69 | d, J = 4.0 Hz | 2H | Aromatic Protons | [3][7] |

| 8.35 | d, J = 8.0 Hz | 2H | Aromatic Protons | [3][7] |

| 7.85 | d, J = 4.0 Hz | 2H | Aromatic Protons | [7] |

| 4.46 | s | 3H | Methyl Protons | [7] |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the molecular structure.

Table 4: ¹³C NMR Spectral Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Source |

| 153.17 | Aromatic Carbon | [7] |

| 150.04 | Aromatic Carbon | [7] |

| 145.73 | Aromatic Carbon | [7] |

| 142.35 | Aromatic Carbon | [7] |

| 125.77 | Aromatic Carbon | [7] |

| 122.48 | Aromatic Carbon | [7] |

| 48.10 | Methyl Carbon | [7] |

Crystal Structure

The crystal structure of 1-Methyl-4,4'-bipyridinium iodide has been determined by X-ray crystallography.[4] The planar geometry of the bipyridinium core facilitates π-π stacking interactions, which are crucial for its application in electron transfer processes.[3]

Table 5: Crystal Structure Data

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [4] |

| Space Group | P b c a | [4] |

| a | 16.3855 Å | [4] |

| b | 7.36310 Å | [4] |

| c | 18.7465 Å | [4] |

| α, β, γ | 90° | [4] |

| Z | 8 | [4] |

Electrochemical Properties

1-Methyl-4,4'-bipyridinium iodide exhibits interesting electrochemical behavior, primarily its ability to undergo a reversible one-electron reduction to form a stable radical cation.[3] This property is central to its use in electrochromic devices and as an electron mediator.[2][8]

The reduction potential for the formation of the radical cation is approximately -0.45 V (vs. SCE).[3] Spectroelectrochemical studies, including electron paramagnetic resonance (EPR) and UV-vis-NIR spectroscopy, have shown that the spin density in the radical cation is delocalized across both pyridinium rings.[3] This delocalization is a key feature that distinguishes it from some of its 1,1'-disubstituted counterparts.[3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]

- 3. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]

- 4. 1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. rsc.org [rsc.org]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

1-Methyl-4,4'-bipyridinium iodide CAS number and identifiers

An In-Depth Technical Guide to 1-Methyl-4,4'-bipyridinium iodide for Advanced Research

Introduction: Beyond a Simple Salt

1-Methyl-4,4'-bipyridinium iodide is a mono-quaternized derivative of 4,4'-bipyridine, a heterocyclic compound that serves as a fundamental building block in supramolecular chemistry and materials science.[1] Unlike its more famous, di-quaternized cousins, the viologens (also known as paraquats), this mono-methylated salt possesses a unique asymmetry that influences its electronic and structural properties.[1] Its significance in research and development stems from its pronounced redox activity, which facilitates its use as an electron acceptor and shuttle in a variety of advanced applications.[2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, tailored for professionals in chemical research and drug development.

PART 1: Chemical Identity and Core Identifiers

Precise identification is critical for regulatory compliance, literature searches, and experimental replication. 1-Methyl-4,4'-bipyridinium iodide is cataloged under several identifiers across major chemical databases.

The primary CAS Registry Number for this compound is 38873-01-7 .[2][3][4][5][6] This identifier is essential for unambiguous reference in publications and procurement. The table below summarizes the key identifiers for this compound.

| Identifier Type | Value | Source |

| CAS Registry Number | 38873-01-7 | CAS, PubChem, EvitaChem[3][4][5] |

| IUPAC Name | 1-methyl-4-pyridin-4-ylpyridin-1-ium;iodide | Vulcanchem, EvitaChem, PubChem[2][3][5] |

| Molecular Formula | C₁₁H₁₁IN₂ | Vulcanchem, EvitaChem, PubChem[2][3][5] |

| Molecular Weight | 298.12 g/mol | Vulcanchem, EvitaChem, PubChem[2][3][5] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[I-] | Vulcanchem, EvitaChem[2][3] |

| InChI | InChI=1S/C11H11N2.HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;/h2-9H,1H3;1H/q+1;/p-1 | CAS, PubChem[4][5] |

| InChIKey | FYDHONWPYXLQDF-UHFFFAOYSA-M | CAS, PubChem[4][5] |

| Other Synonyms | N-Methyl-4,4'-bipyridinium iodide; 1-Methyl-4-(4-pyridyl)pyridinium iodide | CAS Common Chemistry[4] |

| Deleted CAS Numbers | 92506-13-3, 2098641-94-0 | CAS Common Chemistry[4] |

PART 2: Physicochemical Properties and Structural Analysis

The physical and structural characteristics of 1-Methyl-4,4'-bipyridinium iodide dictate its behavior in solution and solid states, which is fundamental to its application.

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to yellow crystalline solid.[3] | Color may depend on purity and age. |

| Melting Point | >240 °C[4][6] | High melting point is typical for ionic salts. |

| Solubility | Highly soluble in polar solvents (e.g., water, methanol).[3] | The ionic nature drives its solubility in polar media. |

Molecular Structure and Crystallography

The structure consists of a planar 4,4'-bipyridine core where one of the nitrogen atoms is quaternized by a methyl group, with an iodide anion balancing the charge. This planarity is a critical feature, as it facilitates intermolecular π-π stacking, a non-covalent interaction essential for efficient electron transfer in condensed phases.[2]

X-ray crystallography data available from the Crystallography Open Database (COD) under entry 4032522 reveals a primitive orthorhombic crystal system with space group P b c a.[5] This detailed structural information is invaluable for computational modeling and understanding its solid-state packing and electronic properties.

Caption: 2D structure of 1-Methyl-4,4'-bipyridinium iodide.

PART 3: Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-Methyl-4,4'-bipyridinium iodide is a classic example of a nucleophilic substitution (SN2) reaction, specifically the quaternization of a tertiary amine.[3] Understanding the rationale behind the procedural steps is key to achieving a high yield and purity.

Experimental Workflow

Caption: Workflow for the synthesis of 1-Methyl-4,4'-bipyridinium iodide.

Step-by-Step Methodology and Rationale

-

Dissolution: 16 g (102 mmol) of 4,4'-bipyridine is dissolved in dichloromethane (DCM).[2]

-

Rationale: DCM is a moderately polar aprotic solvent. It effectively dissolves the non-polar starting material (4,4'-bipyridine) while also stabilizing the charged transition state of the SN2 reaction without solvating the nucleophile excessively, thus promoting favorable reaction kinetics.[3]

-

-

Reagent Addition: A solution of methyl iodide (5 mL, 80 mmol) in DCM is added dropwise to the bipyridine solution.[2]

-

Rationale: A slight excess of bipyridine is used to favor the mono-alkylation product and reduce the formation of the di-quaternized viologen byproduct. Dropwise addition helps control the reaction rate and dissipate any exothermic heat generated.

-

-

Two-Stage Reaction: The mixture is stirred at room temperature for 1 hour, followed by heating to 53°C for 2 hours.[2]

-

Rationale: The initial room temperature phase allows for controlled initiation of the reaction. Subsequent heating increases the reaction rate to drive it towards completion, ensuring a higher conversion of the starting materials.[3]

-

-

Purification: The resulting precipitate is collected via microfiltration and further purified by recrystallization.[2]

-

Rationale: Microfiltration isolates the crude solid product from the reaction solvent. Recrystallization is a powerful technique to remove unreacted starting materials and byproducts, yielding a product of high purity (25% yield reported).[2]

-

-

Structural Confirmation: The final product's identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Rationale: NMR provides unambiguous structural confirmation. Characteristic peaks for the aromatic protons of the bipyridinium core are observed at δ 8.92 ppm, δ 8.69 ppm, and δ 8.35 ppm.[2]

-

PART 4: Core Technical Insights: Electrochemical Behavior

The most compelling feature of 1-Methyl-4,4'-bipyridinium iodide is its ability to undergo a reversible one-electron reduction to form a stable radical cation.[2] This redox activity is the foundation of its utility in electronic and electrochemical applications.

Spectroelectrochemical studies, including Electron Paramagnetic Resonance (EPR) spectroscopy, have demonstrated that in the radical cation state, the unpaired electron's spin density is delocalized across both pyridinium rings.[2] This delocalization is significant because it stabilizes the radical species and distinguishes its behavior from some constrained bipyridinium analogs where the spin density may localize on a single ring.[2] This property is crucial for applications requiring stable charge carriers.

PART 5: Applications in Research and Drug Development

The unique electrochemical properties of 1-Methyl-4,4'-bipyridinium iodide make it a valuable tool in several advanced fields.

-

Materials Science: It is employed in the development of conductive polymers and nanocomposites.[3] Its ability to act as an electron shuttle makes it a candidate for components in organic photovoltaics and electrochemical sensors.[2] For instance, its integration into sensor architectures has been shown to enhance the detection sensitivity for pollutants like heavy metals down to picomolar concentrations.[2]

-

Electrochemistry: Due to its ionic nature and redox activity, it can be used as an electrolyte or an electrochromic material in studies of electron transfer processes.[3]

-

Supramolecular Chemistry: As a derivative of 4,4'-bipyridine, it serves as a building block for creating photo- and electro-sensitive materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]

-

Biological and Pharmaceutical Research: While direct drug development applications are less common, its ability to penetrate lipid bilayers makes it a useful probe in studies of cell membrane transport.[3] Furthermore, related pyridinium salts are being investigated as efficient coupling reagents in solid-phase peptide synthesis, a cornerstone of drug discovery and biological research.[7]

PART 6: Safety and Handling Precautions

Given these risks, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Exposure Controls: In case of skin contact, wash immediately with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention for any exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Researchers must treat this compound as potentially hazardous and consult institutional safety protocols before use.

References

-

Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. MDPI. [Link]

-

1-Methyl-4,4′-bipyridinium iodide. CAS Common Chemistry. [Link]

-

1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115. PubChem. [Link]

-

4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]

- 3. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-Methyl-4,4'-bipyridinium iodide | C11H11IN2 | CID 38115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 38873-01-7, N-Methyl-4,4'-bipyridinium iodide, N-Methyl-4,4'-bipyridyl iodide - chemBlink [chemblink.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Methyl-4,4'-bipyridinium Iodide

This guide provides a comprehensive technical overview of the crystal structure analysis of 1-Methyl-4,4'-bipyridinium iodide, a compound of significant interest in materials science and electrochemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and structural interpretation of this mono-quaternized bipyridine derivative.

Introduction: The Significance of 1-Methyl-4,4'-bipyridinium Iodide

1-Methyl-4,4'-bipyridinium iodide is a quaternary ammonium salt derived from 4,4'-bipyridine.[1][2] This class of compounds, often broadly referred to as viologens, is renowned for its pronounced redox activity and electrochromic properties.[1] The mono-quaternization of the bipyridine core imparts a unique asymmetry and reactivity profile compared to its more common di-quaternized counterpart, methyl viologen. Understanding the precise three-dimensional arrangement of the cation and its counter-ion in the crystalline state is paramount for elucidating structure-property relationships. These insights are critical for the rational design of novel materials for applications such as electron transfer mediators in organic photovoltaics, components of conductive polymers, and probes in biological systems.[1][2]

Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an unparalleled atomic-level view of the solid-state architecture. This guide will walk through the essential experimental and analytical steps to achieve and interpret the crystal structure of 1-Methyl-4,4'-bipyridinium iodide.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of 1-Methyl-4,4'-bipyridinium iodide is typically achieved through a straightforward quaternization reaction.[2] This process involves the nucleophilic attack of one of the pyridyl nitrogen atoms of 4,4'-bipyridine on an electrophilic methyl group, provided by methyl iodide.[1][2] The choice of solvent and reaction conditions is critical to optimize the yield and purity of the mono-quaternized product while minimizing the formation of the di-quaternized species.

Field-Proven Synthetic Protocol

A reliable method for the synthesis is outlined below:[2]

-

Reactants: 4,4'-bipyridine and methyl iodide.[2]

-

Solvent: Dichloromethane (DCM) is an effective solvent for this reaction.[2]

-

Procedure:

-

Dissolve 4,4'-bipyridine in dichloromethane.

-

Add methyl iodide dropwise to the solution, also dissolved in dichloromethane.[2]

-

Stir the reaction mixture at room temperature for approximately one hour.[2]

-

Heat the mixture to a moderate temperature (e.g., 53°C) for an additional two hours to drive the reaction to completion.[2]

-

-

Purification: The resulting product can be purified by microfiltration and subsequent recrystallization to obtain a white to yellow crystalline solid.[1][2]

Obtaining Single Crystals for X-ray Diffraction

The growth of diffraction-quality single crystals is often the most challenging step. For ionic compounds like 1-Methyl-4,4'-bipyridinium iodide, which is highly soluble in polar solvents, slow evaporation or controlled cooling are effective techniques.[1]

Step-by-Step Crystallization Protocol:

-

Prepare a saturated solution of the purified 1-Methyl-4,4'-bipyridinium iodide in a suitable polar solvent, such as methanol or water, at a slightly elevated temperature.[1]

-

Filter the hot solution to remove any particulate impurities.

-

Allow the solution to cool slowly to room temperature.

-

To further control the crystallization rate, the vessel can be placed in a larger, sealed container with a small amount of a more volatile anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the compound, promoting the formation of well-ordered crystals.

-

Harvest the resulting single crystals carefully for mounting.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for 1-Methyl-4,4'-bipyridinium Iodide

The crystallographic data for 1-Methyl-4,4'-bipyridinium iodide has been deposited in the Crystallography Open Database (COD).[3] The key parameters from this deposition are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c a | [3] |

| Unit Cell Dimensions | ||

| a | 16.3855 Å | [3] |

| b | 7.36310 Å | [3] |

| c | 18.7465 Å | [3] |

| α, β, γ | 90°, 90°, 90° | [3] |

| Volume | 2257.9 ų | Calculated |

| Z | 8 | [3] |

| Residual Factor (R) | 0.0369 | [3] |

Structural Insights and Interpretation

The solved crystal structure reveals several key features of 1-Methyl-4,4'-bipyridinium iodide in the solid state.

Molecular Geometry

The 1-methyl-4,4'-bipyridinium cation consists of two pyridine rings linked by a C-C bond. One of the nitrogen atoms is quaternized by a methyl group. X-ray crystallography of related bipyridinium derivatives often reveals a planar or near-planar geometry of the bipyridinium core, which is crucial for facilitating π-π stacking interactions.[2] The positive charge is localized on the methylated pyridine ring. The iodide anion exists as a discrete counter-ion.

Crystal Packing and Intermolecular Interactions

The arrangement of cations and anions in the crystal lattice is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. In the case of 1-Methyl-4,4'-bipyridinium iodide, the primary interactions are the electrostatic attractions between the positively charged bipyridinium cation and the negatively charged iodide anion.

Furthermore, weak C-H···I hydrogen bonds are likely to be present, where the hydrogen atoms of the bipyridinium ring interact with the iodide anions. The planar nature of the bipyridinium cation also allows for potential π-π stacking interactions between adjacent cations, which can influence the electronic properties of the material.[2]

The following diagram illustrates the key intermolecular interactions within the crystal lattice:

Caption: Intermolecular Interactions in the Crystal Lattice.

Conclusion and Future Directions

The crystal structure analysis of 1-Methyl-4,4'-bipyridinium iodide provides fundamental insights into its solid-state properties. The orthorhombic crystal system and the specific arrangement of ions in the lattice, stabilized by a network of electrostatic and weaker interactions, are key to understanding its behavior in various applications. This detailed structural knowledge serves as a foundation for further research, including computational modeling of its electronic properties, the design of new derivatives with tailored functionalities, and the exploration of its potential in advanced materials and devices. The ability to substitute the iodide counter-ion with other anions also opens up avenues for tuning the compound's solubility and redox potentials for specific applications.[2]

References

-

PubChem. (n.d.). 1-Methyl-4,4'-bipyridinium iodide. Retrieved from [Link]

Sources

The Definitive Guide to the Electrochemical Properties of Mono-Quaternized Bipyridines for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the electrochemical properties of mono-quaternized bipyridines, also known as monoquats. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, redox behavior, and analytical methodologies crucial for harnessing the potential of these versatile heterocyclic compounds. We will explore the nuances of their electrochemical characteristics, underpinned by field-proven insights and authoritative references, to empower your research and development endeavors.

The Understated Significance of Mono-Quaternized Bipyridines

Mono- and di-quaternized 4,4'-bipyridine derivatives are a class of heterocyclic compounds that have garnered significant interest across various scientific disciplines.[1][2] Their utility is primarily anchored in two key features: their pronounced redox activity and their electrochromic capabilities.[1][2][3][4] While their di-quaternized counterparts, the viologens, have been extensively studied, mono-quaternized bipyridines present a unique and often underexplored electrochemical profile. Their asymmetric nature, with one quaternized and one unquaternized nitrogen atom, leads to distinct electronic properties that are highly sensitive to their molecular environment.

These compounds are not merely chemical curiosities; they are pivotal components in the design of multifunctional materials.[2] Their ability to participate in reversible redox reactions makes them attractive for applications ranging from catalysis to the development of novel drug delivery systems and biosensors.[5][6] In drug discovery, understanding the structure-activity relationship (SAR) is paramount, and for mono-quaternized bipyridines, their electrochemical behavior is a critical descriptor in quantitative structure-activity relationship (QSAR) models.[7][8][9]

The Electron's Dance: Unraveling the Redox Behavior

The electrochemical heart of a mono-quaternized bipyridine lies in its ability to accept and donate electrons in a controlled manner. This redox activity is readily investigated using techniques such as cyclic voltammetry.

The First Reduction: A Gateway to Radical Chemistry

Upon the application of a negative potential, a mono-quaternized bipyridine undergoes a one-electron reduction to form a stable radical cation. This process is typically reversible and is the cornerstone of the rich electrochemistry of these molecules. The ease of this reduction is influenced by a variety of factors, including the nature of the substituent on the quaternized nitrogen and the solvent environment.[10][11]

The formation of the radical cation is often accompanied by a dramatic color change, a phenomenon known as electrochromism.[1][2] This property is not only visually striking but also provides a powerful spectroscopic handle for monitoring the redox state of the molecule.

Factors Influencing Redox Potentials

The redox potential of a mono-quaternized bipyridine is not a fixed value but rather a tunable parameter. This tunability is what makes these compounds so versatile. Key factors that influence the redox potential include:

-

The Parent Bipyridine Scaffold: The isomeric nature of the bipyridine core (e.g., 4,4'- vs. 2,2'-bipyridine) significantly affects the reversibility of the redox processes.[10][11] The 4,4'-bipyridine scaffold is often preferred for its well-behaved electrochemistry.[10][11]

-

N-Alkylation and Substituents: The nature of the alkyl or aryl group attached to the quaternized nitrogen has a profound impact on the electronic properties and, consequently, the redox potential.[10][11] Electron-withdrawing groups will generally make the reduction more favorable (less negative potential), while electron-donating groups will have the opposite effect.

-

Solvent and Electrolyte: The polarity of the solvent and the nature of the supporting electrolyte can influence the stability of the charged species and shift the observed redox potentials.[10][11]

-

Planarity: The dihedral angle between the two pyridine rings can affect the extent of electronic communication and thus the redox properties.[1]

| Compound/Substituent | First Reduction Potential (V vs. reference electrode) | Notes | Reference |

| N-methyl-4,4'-bipyridinium | Varies with solvent and reference | The foundational mono-quaternized bipyridine. | [12] |

| N-aryl-4,4'-bipyridinium | Generally less negative than alkyl-substituted | Aryl groups can modulate the electronic properties through resonance and inductive effects. | [12] |

| N-(sulfonatopropyl)-4,4'-bipyridinium | Influenced by the charged sulfonate group | The presence of charged or polar functional groups can significantly alter solubility and redox behavior. | [10][11] |

Note: The exact redox potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). The values presented here are for illustrative purposes to show general trends.

Experimental Masterclass: From Synthesis to Electrochemical Analysis

A deep understanding of the electrochemical properties of mono-quaternized bipyridines necessitates robust and reproducible experimental protocols. This section provides a detailed guide to the synthesis and electrochemical characterization of these compounds.

Synthesis of Mono-Quaternized Bipyridines: A Step-by-Step Protocol

The synthesis of mono-quaternized bipyridines is typically achieved through the direct N-alkylation of a bipyridine.[10][11] The following is a representative protocol for the synthesis of N-methyl-4,4'-bipyridinium iodide.

Materials:

-

4,4'-Bipyridine

-

Methyl iodide

-

Anhydrous acetonitrile

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4'-bipyridine in a minimal amount of anhydrous acetonitrile under an inert atmosphere.

-

Addition of Alkylating Agent: While stirring, slowly add a stoichiometric equivalent of methyl iodide to the solution.

-

Reaction: Gently reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, allow the reaction to cool to room temperature. The mono-quaternized product, being a salt, will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with cold acetonitrile to remove any unreacted starting materials. The product can be further purified by recrystallization.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

This general procedure can be adapted for the synthesis of a wide variety of mono-quaternized bipyridines by using different alkylating agents.[13]

Cyclic Voltammetry: A Window into Redox Activity

Cyclic voltammetry (CV) is the cornerstone technique for investigating the redox properties of mono-quaternized bipyridines. The following protocol outlines the key steps for performing a CV experiment in a non-aqueous electrolyte.

Experimental Setup:

-

Potentiostat: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

-

Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).[14]

-

Solvent and Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane is commonly used, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure sufficient conductivity.[15][16]

-

Inert Atmosphere: The experiment should be conducted under an inert atmosphere to prevent the interference of oxygen.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of the mono-quaternized bipyridine (typically 1-5 mM) in the electrolyte solution.

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in a suitable solvent to remove any residual polishing material.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the reference electrode tip is positioned close to the working electrode.

-

Data Acquisition:

-

Set the initial and final potentials to encompass the redox event of interest.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis:

-

Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the half-wave potential (E1/2 = (Epa + Epc)/2), which is a good approximation of the standard redox potential.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Investigate the effect of scan rate on the peak currents to confirm diffusion-controlled behavior (a linear relationship between ip and the square root of the scan rate is expected for a diffusion-controlled process).

-

Spectroelectrochemistry: Merging Color and Current

Spectroelectrochemistry combines the principles of electrochemistry and spectroscopy to provide simultaneous information about the electrochemical and optical properties of a molecule.[17] This is particularly valuable for studying the electrochromic mono-quaternized bipyridines.

Experimental Setup:

-

Spectroelectrochemical Cell: A specialized cell that allows for both electrochemical measurements and the passage of a light beam through the solution adjacent to the working electrode is required. Optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass) are often used.[18]

-

Spectrophotometer: A UV-Vis spectrophotometer is used to record the absorption spectra of the species generated at the electrode surface.

-

Potentiostat: To control the potential of the working electrode.

Procedure:

-

Cell Setup: Assemble the spectroelectrochemical cell with the sample solution and electrodes.

-

Initial Spectrum: Record the UV-Vis spectrum of the solution at the initial potential where no redox reaction occurs.

-

Potential Step and Spectral Acquisition: Apply a potential at which the mono-quaternized bipyridine is reduced to its radical cation. Simultaneously, record the UV-Vis spectra at regular time intervals to monitor the formation of the colored species.

-

Data Correlation: Correlate the changes in the absorption spectrum with the applied potential and the measured current to gain a comprehensive understanding of the electrochromic process.[3]

Bridging the Gap: Applications in Drug Development and Beyond

The unique electrochemical properties of mono-quaternized bipyridines make them promising candidates for various applications, particularly in the realm of drug development and biosensing.

QSAR and Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity.[8][9][19] The redox potential of a mono-quaternized bipyridine can serve as a critical descriptor in QSAR studies. For instance, the ability of a drug molecule to undergo redox cycling can be related to its therapeutic efficacy or its toxicity. By systematically modifying the structure of a mono-quaternized bipyridine and measuring its redox potential, researchers can build predictive QSAR models to guide the design of new drug candidates with optimized activity and safety profiles.

Biosensing Applications

The redox activity of mono-quaternized bipyridines can be harnessed for the development of electrochemical biosensors.[6] For example, a mono-quaternized bipyridine can be functionalized with a biorecognition element (e.g., an enzyme or an antibody). The binding of a target analyte to the biorecognition element can induce a change in the local environment of the mono-quaternized bipyridine, leading to a measurable change in its redox potential or current. This principle can be used to design sensitive and selective biosensors for a wide range of clinically relevant analytes.

Antimicrobial Activity

Quaternary ammonium compounds, in general, are known for their antimicrobial properties.[20] The specific structural and electronic features of mono-quaternized bipyridines can be tailored to enhance their antibacterial or antifungal activity.[21] Their electrochemical properties can play a role in their mechanism of action, potentially through the generation of reactive oxygen species or by disrupting cellular electron transport chains.

Visualizing the Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide a visual representation of the key structures and processes.

Caption: General structure of a mono-quaternized 4,4'-bipyridine.

Caption: Reversible one-electron reduction of a mono-quaternized bipyridine.

Caption: A typical workflow for a cyclic voltammetry experiment.

Conclusion: A Call to Exploration

Mono-quaternized bipyridines represent a fascinating and highly tunable class of electroactive molecules. Their unique electrochemical properties, coupled with their synthetic accessibility, position them as powerful tools for researchers and drug development professionals. This guide has provided a comprehensive overview of their core electrochemical principles, detailed experimental protocols, and a glimpse into their burgeoning applications. By understanding and harnessing the intricate dance of electrons within these molecules, the scientific community can unlock new avenues for innovation in materials science, catalysis, and medicine. The journey into the electrochemical world of mono-quaternized bipyridines is one of immense potential, and we encourage you to embark on this exciting exploration.

References

-

Papadakis, R., & Kourkoumelis, N. (2019). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. Molecules, 25(1), 1. [Link]

-

Papadakis, R., & Kourkoumelis, N. (2019). Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. ResearchGate. [Link]

-

Kauffman, J. M., & Squire, D. R. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

-

Gaur, R., & Sharma, R. (2022). Quantitative structure–activity relationship-based computational approaches for the identification of potential inhibitors against SARS-CoV-2. Academic Press. [Link]

-

Burešová, P., Klikar, M., Mazúr, M., Mikešová, J., Kvíčala, J., Bystron, T., & Bureš, F. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry, 8, 631477. [Link]

-

Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

-

Pine Research Instrumentation. (2020). How to setup a spectroelectrochemistry experiment (Part 2: Software and methyl viologen). YouTube. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. ResearchGate. [Link]

-

Burešová, P., Klikar, M., Mazúr, M., Mikešová, J., Kvíčala, J., Bystron, T., & Bureš, F. (2021). Redox Property Tuning in Bipyridinium Salts. PMC. [Link]

-

Ohtani, B., Adzuma, S., Nishida, S., & Nishimoto, S. (1995). Effect of structures of bipyridinium salts on redox potential and its application to CO2 fixation. Journal of the Chemical Society, Perkin Transactions 2, (2), 233-238. [Link]

-

Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Fiveable. [Link]

-

Atifi, A., & Toppare, L. (2015). ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen. RSC Publishing. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. IIT Kanpur. [Link]

-

Papadakis, R., & Kourkoumelis, N. (2019). Mono- and Di-Quaternized 4,4'-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. PubMed. [Link]

-

Kauffman, J. M., & Squire, D. R. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link]

-

López-López, J. A., Pérez-Calixto, P., & Uribe, F. J. (2023). Simultaneous Scanning Electrochemical Microscopy and UV–Vis Absorption Spectroelectrochemistry. Analytical Chemistry. [Link]

-

University of Washington. (n.d.). Electrochemical Sample Preparation. University of Washington. [Link]

-

Burešová, P., Klikar, M., Mazúr, M., Mikešová, J., Kvíčala, J., Bystron, T., & Bureš, F. (2021). Redox Property Tuning in Bipyridinium Salts. ResearchGate. [Link]

-

Kumar, S. (2015). Quantitative structure activity relationship and drug design. International Journal of Engineering, Science and Mathematics, 4(1), 277-287. [Link]

-

Kim, M., Koo, Y., & Hong, S. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 144(48), 22055-22065. [Link]

-

Longdom Publishing. (2023). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. [Link]

-

ResearchGate. (n.d.). Electrochemical properties of mono and dialkylbipyridinium salts. ResearchGate. [Link]

-

Ghavre, M., & Antonchick, A. P. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]

-

Prakash, A. S., & Hegde, M. S. (2015). PCCP. RSC Publishing. [Link]

-

Agilent. (2024). Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. Agilent. [Link]

-

Wang, Y., Wang, Y., & Zhang, Y. (2025). Recent advances in biosensors based on the electrochemical properties of MXenes. Analyst. [Link]

-

Li, Y., et al. (2025). A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Mono- and Di-Quaternized 4,4'-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in biosensors based on the electrochemical properties of MXenes - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. fiveable.me [fiveable.me]

- 10. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 11. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of structures of bipyridinium salts on redox potential and its application to CO2 fixation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sfu.ca [sfu.ca]

- 15. researchgate.net [researchgate.net]

- 16. iitk.ac.in [iitk.ac.in]

- 17. ESR/UV-Vis-NIR spectroelectrochemical study and electrochromic contrast enhancement of a polythiophene derivative bearing a pendant viologen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. agilent.com [agilent.com]

- 19. longdom.org [longdom.org]

- 20. A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. repository.lboro.ac.uk [repository.lboro.ac.uk]

Introduction: The Significance of Mono-Quaternized Bipyridinium Salts in Redox Chemistry

An In-Depth Technical Guide to the Redox Potential of 1-Methyl-4,4'-bipyridinium Iodide

1-Methyl-4,4'-bipyridinium iodide, a mono-quaternized derivative of 4,4'-bipyridine, stands as a molecule of significant interest in the fields of electrochemistry, materials science, and bio-electrocatalysis.[1][2] Its chemical structure, consisting of a methylated pyridinium ring linked to a pyridine ring, imparts a unique set of electrochemical properties centered around a well-defined and reversible redox event.[3][4] Unlike its more famous cousin, the di-quaternized 1,1'-dimethyl-4,4'-bipyridinium (Methyl Viologen), this mono-quat species offers a distinct redox potential and behavior, making it a valuable tool for researchers and developers.[1]

This guide, prepared for an audience of scientific professionals, delves into the core principles governing the redox potential of 1-Methyl-4,4'-bipyridinium iodide. We will move beyond simple data reporting to explore the underlying molecular mechanisms, provide a robust framework for its experimental determination, and discuss the critical factors that influence its electrochemical signature. The objective is to provide a comprehensive and authoritative resource grounded in established scientific literature.

Section 1: The Molecular Basis of Redox Activity

The electrochemical behavior of 1-Methyl-4,4'-bipyridinium iodide is intrinsically linked to its molecular architecture. The permanent positive charge on the methylated nitrogen atom renders the bipyridinium system electron-deficient and thus susceptible to reduction.

The One-Electron Reduction Pathway

The primary redox event is a reversible one-electron reduction of the 1-methyl-4,4'-bipyridinium cation (Monoquat Cation, MQ⁺) to form a stable, neutral radical.[3][4] This process can be represented as:

MQ⁺ + e⁻ ⇌ MQ•

This transformation is the cornerstone of its utility as an electron shuttle. The 4,4'-linkage between the pyridine rings is crucial for the stability of the resulting radical species. Upon reduction, the unpaired electron is not confined to a single ring but is delocalized across the entire π-conjugated system of both rings.[3][4] This delocalization significantly lowers the energy of the radical, contributing to the reversibility of the redox couple. This contrasts sharply with isomers where steric hindrance may prevent the planarity required for effective conjugation.[1][2]

Spin Delocalization and Dimerization

Spectroelectrochemical studies, including electron paramagnetic resonance (EPR), have confirmed that the spin density in the radical cation is distributed across both pyridinium rings.[3][4] This delocalization is a key feature that stabilizes the radical and facilitates the formation of π-dimers in a singlet state, another characteristic of the 4,4'-bipyridinium system.[3][4]

Section 2: Quantitative Analysis of the Redox Potential

The formal redox potential (E°') is the most critical quantitative parameter describing a redox-active species. For 1-Methyl-4,4'-bipyridinium iodide, the reported values can vary based on the experimental conditions, particularly the reference electrode used.

A key value for the first reduction potential has been reported as -0.45 V versus a Saturated Calomel Electrode (SCE) .[3][4] It is imperative for researchers to note the reference electrode when comparing literature values, as this is a frequent source of discrepancy. For context, the closely related Methyl Viologen has a reported normal potential of -0.446 V versus the Normal Hydrogen Electrode (NHE) .[5][6]

| Compound | First Reduction Potential (E°' or Ered,1) | Reference Electrode | Source |

| 1-Methyl-4,4'-bipyridinium | -0.45 V | SCE | EvitaChem[4], Vulcanchem[3] |

| Methyl Viologen (comparative) | -0.446 V | NHE | Michaelis, L. (1933)[5][6] |

| Methyl Viologen (comparative) | -0.67 V | Ag/AgCl | Chemical Science (RSC)[7] |

Factors Influencing Redox Potential: The measured potential is not an immutable constant. It is influenced by a confluence of factors that must be controlled and reported for reproducible science.

-

Solvent System: The polarity and coordinating ability of the solvent can stabilize the charged cation and the neutral radical to different extents, thereby shifting the potential. Studies have investigated bipyridinium salts in both protic and aprotic solvents, noting changes in redox behavior.[8]

-

Counter-Ion Effects: While often considered a "spectator," the iodide ion can interact with the bipyridinium cation and its reduced form. Studies have shown that iodide can adsorb onto electrode surfaces and form specific species with the radical cation, subtly influencing the electrochemical response.[9] The anion can also be deliberately exchanged to tune solubility and redox properties for specific applications.[3]

-

Supporting Electrolyte: The choice and concentration of the supporting electrolyte affect the solution's conductivity and the structure of the electrochemical double layer at the electrode surface, which can impact measured potentials.[1][2][10][11]

Section 3: Authoritative Protocol for Experimental Determination

Cyclic Voltammetry (CV) is the definitive technique for characterizing the redox potential and electrochemical behavior of 1-Methyl-4,4'-bipyridinium iodide.[2][12] A properly executed CV experiment provides not only the formal potential but also insights into the reaction's reversibility and kinetics.

The Rationale of the Three-Electrode System

A three-electrode setup is non-negotiable for accurate redox potential measurements.

-

Working Electrode (e.g., Glassy Carbon, Platinum): This is the electrode where the reduction of interest occurs. Its potential is precisely controlled by the potentiostat.

-

Reference Electrode (e.g., SCE, Ag/AgCl): This electrode provides a stable, constant potential against which the working electrode's potential is measured. Crucially, negligible current flows through it, preserving its potential.

-

Counter (or Auxiliary) Electrode (e.g., Platinum Wire): This electrode completes the circuit, allowing current to flow between it and the working electrode. Its role is to ensure that the current does not pass through and polarize the reference electrode.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

-

1-Methyl-4,4'-bipyridinium iodide (≥98% purity)

-

Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous electrochemical grade. The choice is critical; aprotic solvents prevent complications from proton-coupled electron transfer.[8]

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar non-coordinating salt. This is required to ensure solution conductivity and minimize uncompensated resistance (iR drop).

-

Inert Gas: Argon or Nitrogen (high purity). Oxygen is electroactive and its reduction can interfere with the voltammogram.

2. Instrumentation:

-

Potentiostat with CV software.

-

Electrochemical cell.

-

Working Electrode: 3 mm diameter Glassy Carbon Electrode (GCE). Polish with alumina slurry and sonicate before each use to ensure a clean, reproducible surface.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or a non-aqueous Ag/Ag⁺ reference electrode. If using an aqueous reference, a salt bridge is necessary to prevent water contamination.

-

Counter Electrode: Platinum wire or gauze.

3. Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of 1-Methyl-4,4'-bipyridinium iodide in the chosen solvent containing 0.1 M supporting electrolyte.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.

-

Deoxygenation: Purge the solution with the inert gas for 15-20 minutes to thoroughly remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial potential to 0.0 V.

-

Set the switching potential to approximately -0.8 V (sufficiently negative to observe the full reduction wave).

-

Set the final potential back to 0.0 V.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to probe the system's kinetics. A scan rate of 100 mV/s is a standard starting point.

-

-

Data Acquisition: Record the resulting cyclic voltammogram (current vs. potential).

4. Data Interpretation (Self-Validating System):

-

Identify Peaks: The scan will show a cathodic (reduction) peak (Ipc) on the forward sweep and an anodic (oxidation) peak (Ipa) on the reverse sweep.

-

Determine Formal Potential (E°'): Calculate the formal potential as the midpoint of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2 .

-

Assess Reversibility:

-

Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at 25°C. Values close to this indicate fast electron transfer kinetics.

-

Peak Current Ratio: For a stable, reversible system, the ratio of the anodic to cathodic peak currents (|Ipa/Ipc|) should be equal to 1. A ratio less than 1 suggests a follow-up chemical reaction consuming the reduced species.

-

Conclusion: A Versatile Redox Mediator

1-Methyl-4,4'-bipyridinium iodide is a well-behaved redox-active compound characterized by a reversible one-electron reduction at approximately -0.45 V vs. SCE. The stability of its radical product, conferred by extensive π-delocalization, is a hallmark of the 4,4'-bipyridinium scaffold. Understanding its redox potential is fundamental to its application as an electron transfer agent in diverse fields, from bio-catalysis to the development of advanced materials like redox flow batteries.[1][2][3][7] The methodologies and principles outlined in this guide provide the necessary framework for researchers to confidently and accurately characterize this important molecule, ensuring the integrity and reproducibility of their scientific investigations.

References

-

Electrochemical Properties of N-Methyl-2,2'-bipyridinium Iodide and N,N'. ResearchGate. [Link]

-

Re-assessing viologens for modern bio-electrocatalysis. Chemical Science (RSC Publishing). [Link]

-

Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]

-

Thermodynamic Kinetics and Efficiency Analysis of Methyl Viologen. BYU ScholarsArchive. [Link]

-

Redox Property Tuning in Bipyridinium Salts. National Institutes of Health (NIH). [Link]

-

1-Methyl-4,4'-bipyridinium iodide | C11H11IN2. PubChem. [Link]

-

Mass/charge spectrum of 1-Methyl-4,4′-bipyridylium iodide (MMV). ResearchGate. [Link]

-

THE VIOLOGEN INDICATORS. PubMed. [Link]

-

Photoelectrochemistry of Methylviologen Lead Iodide: Achieving Stability inside a Polar Solvent. ACS Publications. [Link]

-

THE VIOLOGEN INDICATORS. National Institutes of Health (NIH). [Link]

-

Spectroelectrochemistry of Methyl Viologen/Iodide Solutions at Mercury Film Electrodes. ACS Publications. [Link]

-

(PDF) Redox Property Tuning in Bipyridinium Salts. ResearchGate. [Link]

-

Effect of structures of bipyridinium salts on redox potential and its application to CO2 fixation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine. Semantic Scholar. [Link]

-

Redox Property Tuning in Bipyridinium Salts. PubMed. [Link]

Sources

- 1. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 3. 1-Methyl-4,4'-bipyridinium iodide (38873-01-7) for sale [vulcanchem.com]

- 4. Buy 1-Methyl-4,4'-bipyridinium iodide (EVT-406488) | 38873-01-7 [evitachem.com]

- 5. THE VIOLOGEN INDICATORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Redox Property Tuning in Bipyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Toxicological Profile of Bipyridinium Compounds

Abstract

Bipyridinium compounds, most notably the herbicides Paraquat and Diquat, represent a class of highly toxic quaternary ammonium compounds.[1] Their widespread use in agriculture is contrasted by their significant risk to human health, characterized by high morbidity and a mortality rate exceeding 50% following acute ingestion.[2] This guide provides a comprehensive technical overview of the toxicological profile of bipyridinium compounds, designed for researchers, toxicologists, and drug development professionals. We will delve into the fundamental mechanisms of toxicity, organ-specific effects, toxicokinetics, clinical management, and key experimental protocols. The central mechanism of toxicity revolves around a futile redox cycle that generates vast quantities of reactive oxygen species (ROS), leading to catastrophic cellular damage, multi-organ failure, and, in the case of Paraquat, progressive and fatal pulmonary fibrosis.[2][3] Understanding these complex pathways is paramount for the development of effective diagnostic and therapeutic strategies.

Introduction: The Bipyridinium Dichotomy

Bipyridinium compounds are organic, redox-active heterocyclic compounds.[4] The two most prominent members are Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) and Diquat (1,1′-ethylene-2,2′-bipyridinium dibromide).[3][4] While invaluable as potent, quick-acting, non-selective contact herbicides, their chemical properties render them extremely hazardous to non-target species, including humans.[4]

-